molecular formula C6H5BrClN B183718 3-Bromo-2-chloroaniline CAS No. 118804-39-0

3-Bromo-2-chloroaniline

Cat. No.: B183718
CAS No.: 118804-39-0
M. Wt: 206.47 g/mol
InChI Key: HKNLHCGTRMCOLV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloroaniline is an organic compound with the molecular formula C6H5BrClN. It is a pale-yellow to yellow-brown solid that is soluble in various organic solvents. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloroaniline typically involves the reduction of 1-bromo-2-chloro-3-nitrobenzene. One common method includes the following steps :

    Reduction: A mixture of 1-bromo-2-chloro-3-nitrobenzene, acetic acid, ethanol, and water is stirred at room temperature with iron powder for 16 hours. The reaction mixture is then neutralized with sodium hydroxide solution.

    Extraction: The mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

    Purification: The residue is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate mixture to afford the desired product in high yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine in the presence of a catalyst such as iron(III) bromide.

    Nitration: Nitric acid and sulfuric acid mixture.

    Reduction: Iron powder in acetic acid and ethanol.

Major Products:

    Tribromoaniline: Formed by further bromination.

    Nitroaniline: Formed by nitration.

Scientific Research Applications

3-Bromo-2-chloroaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloroaniline involves its interaction with various molecular targets, primarily through electrophilic aromatic substitution reactions. The amino group activates the aromatic ring, facilitating the substitution of electrophiles at the ortho and para positions . This property is exploited in the synthesis of various derivatives used in pharmaceuticals and dyes.

Comparison with Similar Compounds

  • 3-Bromo-2-methylaniline
  • 3-Bromo-2,4-dimethylaniline
  • 3-Bromo-2,4,6-trimethylaniline
  • 3,5-Dibromo-2-methylaniline

Comparison: 3-Bromo-2-chloroaniline is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which provides distinct reactivity patterns compared to its analogs. The combination of these halogens with the amino group makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

3-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNLHCGTRMCOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152247
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118804-39-0
Record name Benzenamine, ar-bromo-ar-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118804390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, ar-bromo-ar-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-chloroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2-chloro-3-nitrobenzene (3.0 g, 12.7 mmol) in MeOH (127 ml) was added Zn dust (8.30 g, 127 mmol) followed by NH4Cl (6.79 g, 127 mmol) which resulted in a significant exotherm. The heterogeneous reaction mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through a pad of Celite and concentrated to an off-white solid. To this solid was added EtOAc and the resulting mixture was sonicated for 10 minutes. The mixture was filtered through Celite and washed with EtOAc. The combine filtrates were concentrated in vacuo to afford 2.17 g (10.5 mmol, 79%) of 3-bromo-2-chloroaniline: LCMS (m/z): 205.9 (MH+); tR=0.87 minute: 1H NMR (400 MHz, CDCl3) δ 6.62-6.66 (m, 1H) 6.87 (t, J=8.0 Hz, 1H) 6.97 (d, J=7.8 Hz, 1H) 7.22 (d, J=9.0 Hz, 1H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
127 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 g
Type
catalyst
Reaction Step One
Name
Quantity
6.79 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromo-2-chloroaniline
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